molecular formula C7H6Cl3N B3052970 (2,3,6-Trichlorophenyl)methanamine CAS No. 4960-49-0

(2,3,6-Trichlorophenyl)methanamine

Cat. No.: B3052970
CAS No.: 4960-49-0
M. Wt: 210.5 g/mol
InChI Key: BQTDSTACPKSLCW-UHFFFAOYSA-N
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Description

(2,3,6-Trichlorophenyl)methanamine (CAS: 4960-49-0) is a chlorinated aromatic amine with the molecular formula C₇H₆Cl₃N and a molar mass of 208.5 g/mol. It features a methanamine (-CH₂NH₂) group attached to a phenyl ring substituted with chlorine atoms at the 2, 3, and 6 positions. This compound is primarily used in research settings, particularly in medicinal chemistry and pesticide development, due to its structural rigidity and electron-withdrawing chlorine substituents .

Properties

CAS No.

4960-49-0

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

(2,3,6-trichlorophenyl)methanamine

InChI

InChI=1S/C7H6Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2

InChI Key

BQTDSTACPKSLCW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)CN)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

1-(2,3,6-Trichlorophenyl)ethan-1-amine
  • CAS : 1337243-83-0
  • Molecular Formula : C₈H₈Cl₃N
  • Molar Mass : 224.51 g/mol
  • Key Differences: Replaces the methylamine (-CH₂NH₂) group with an ethylamine (-CH(NH₂)CH₃) chain. However, steric hindrance from the ethyl group may reduce binding affinity in biological systems .
2,4,6-Trichlorophenyl Derivatives
  • Example: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS: 67747-01-7)
  • Molecular Formula: C₁₁H₁₃Cl₃NO
  • Key Differences : The 2,4,6-trichloro substitution pattern creates a symmetrical structure, which may improve crystallinity and thermal stability. However, the lack of a vicinal hydrogen (as seen in 2,3,6-substituted derivatives) reduces susceptibility to oxidative metabolism, as observed in studies on polychlorinated biphenyls (PCBs) .

Halogenation Variations

Fluorinated Analogs
  • Example: 2,3,6-Trifluoroaniline hydrochloride
  • Molecular Formula : C₆H₅ClF₃N
  • This impacts pharmacokinetic profiles .

Functional Group Modifications

(2,4,6-Trimethoxyphenyl)methanamine
  • CAS : 77648-20-5
  • Molecular Formula: C₁₀H₁₅NO₃
  • Key Differences : Methoxy (-OCH₃) groups replace chlorines, converting the compound from electron-deficient to electron-rich. This increases solubility in polar solvents but reduces oxidative stability. Safety data indicate moderate toxicity (H302, H315, H318, H335), suggesting differences in hazard profiles compared to chlorinated analogs .
Complex Aryl Substitutions
  • Example: [3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(2-thienylmethyl)amine (CAS: 880805-17-4)
  • Molecular Formula : C₁₆H₁₇ClN₂O₂S
  • Key Differences: Incorporation of a thiophene ring introduces π-π stacking capabilities, which may enhance interactions with aromatic amino acids in target proteins. Ethoxy and methoxy groups further modulate solubility and metabolic pathways .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
(2,3,6-Trichlorophenyl)methanamine 4960-49-0 C₇H₆Cl₃N 208.5 High lipophilicity; resistant to biotransformation
1-(2,3,6-Trichlorophenyl)ethan-1-amine 1337243-83-0 C₈H₈Cl₃N 224.5 Enhanced hydrophobicity; potential steric hindrance
2,4,6-Trichlorophenoxy ethylpropanamine 67747-01-7 C₁₁H₁₃Cl₃NO 297.6 Symmetrical structure; improved thermal stability
(2,4,6-Trimethoxyphenyl)methanamine 77648-20-5 C₁₀H₁₅NO₃ 197.2 Higher solubility; moderate toxicity
2,3,6-Trifluoroaniline hydrochloride EN300-46610247 C₆H₅ClF₃N 187.6 Increased metabolic stability; reduced lipophilicity

Research Findings and Implications

  • Metabolic Stability : The 2,3,6-trichloro substitution pattern impedes metabolic conversion to methyl sulfones in plants, as seen in PCB studies . This suggests similar resistance in this compound, making it a candidate for long-acting agrochemicals.
  • Toxicity Profiles : Chlorinated analogs generally exhibit higher toxicity than methoxy-substituted derivatives due to reactive chlorine atoms, which can form toxic intermediates during degradation .
  • Structural Flexibility : Ethylamine side chains (e.g., 1-(2,3,6-Trichlorophenyl)ethan-1-amine) may improve bioavailability but require optimization to mitigate steric effects .

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